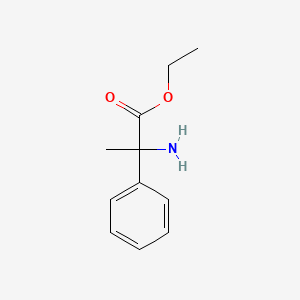

Ethyl 2-amino-2-phenylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-2-phenylpropanoate is an organic compound with the molecular formula C₁₁H₁₅NO₂. It is a derivative of phenylalanine, an essential amino acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Wirkmechanismus

Mode of Action

The mode of action of Ethyl 2-amino-2-phenylpropanoate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may potentially affect a variety of biochemical pathways.

Pharmacokinetics

A compound with a similar structure, ®-ethyl 2-amino-3-phenylpropanoate hydrochloride, has been reported to have high gastrointestinal absorption and to be blood-brain barrier permeant .

Biochemische Analyse

Cellular Effects

Phenylalanine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Phenylalanine derivatives are known to interact with various enzymes and cofactors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylalanine with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as esterification, where the carboxyl group of phenylalanine is converted into an ester group using ethanol and an acid catalyst.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-2-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-2-phenylpropanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the production of pharmaceuticals and fine chemicals

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-2-phenylpropanoate can be compared with other similar compounds, such as:

Ethyl 2-phenylpropanoate: Lacks the amino group, making it less reactive in certain biochemical pathways.

2-Phenylalanine: The parent compound, which has a carboxyl group instead of an ester group.

Ethyl 2-amino-3-phenylpropanoate: Differs in the position of the amino group, affecting its reactivity and interactions

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and industrial purposes.

Biologische Aktivität

Ethyl 2-amino-2-phenylpropanoate, also known as ethyl L-phenylalaninate, is an amino acid derivative notable for its structural resemblance to natural amino acids. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its diverse biological activities and potential applications.

This compound has the molecular formula C11H15NO2 and a molecular weight of approximately 197.25 g/mol. Its structure includes an ethyl ester group, an amino group, and a phenyl group, which contribute to its unique biological properties. The compound can be synthesized through several methods, including the reaction of ethyl phenylacetate with ammonia.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 197.25 g/mol |

| IUPAC Name | Ethyl 2-amino-3-phenylpropanoate |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, influencing the structure and function of proteins and enzymes. Additionally, the ester group allows for hydrolysis, releasing active amino acid derivatives that participate in biochemical pathways .

Biological Activities

- Antioxidant Activity : this compound exhibits significant antioxidant properties, potentially providing protective effects against oxidative stress .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound have shown promising anti-inflammatory activity in vivo, making it a candidate for therapeutic applications .

- Pharmacological Applications : The compound is explored as a precursor in the synthesis of various pharmaceuticals, including its role in developing pH-responsive nanoparticles for drug delivery systems .

- Analgesic Properties : Some derivatives have been screened for analgesic activity, demonstrating considerable efficacy in pain management .

Study on Antioxidant Properties

A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models. The compound was shown to enhance the activity of endogenous antioxidant enzymes, indicating its potential as a therapeutic agent against oxidative damage.

Anti-inflammatory Screening

In a series of experiments involving animal models, several derivatives synthesized from this compound exhibited substantial anti-inflammatory effects. These compounds were tested for their ability to inhibit pro-inflammatory cytokines and showed promise in reducing inflammation-related symptoms.

Pharmacokinetics

Pharmacokinetic studies revealed that after oral administration, certain derivatives maintained stable concentrations in the bloodstream for extended periods, suggesting effective absorption and reduced first-pass metabolism . This characteristic is crucial for enhancing the bioavailability of therapeutic agents derived from this compound.

Comparative Analysis with Related Compounds

To further understand the biological significance of this compound, a comparison with similar compounds was conducted:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl L-alaninate | C5H11NO2 | Simpler structure; less bulky |

| Ethyl L-leucinate | C6H13NO2 | Larger side chain; branched structure |

| Ethyl L-valinate | C6H13NO2 | Shorter side chain; different stereochemistry |

| Ethyl L-serinate | C6H13NO3 | Contains hydroxymethyl group |

This compound stands out due to its specific phenyl group attachment, enhancing its lipophilicity and biological activity compared to simpler amino acid derivatives.

Eigenschaften

IUPAC Name |

ethyl 2-amino-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIZIUDFZIBLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.